5-Chloropentylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

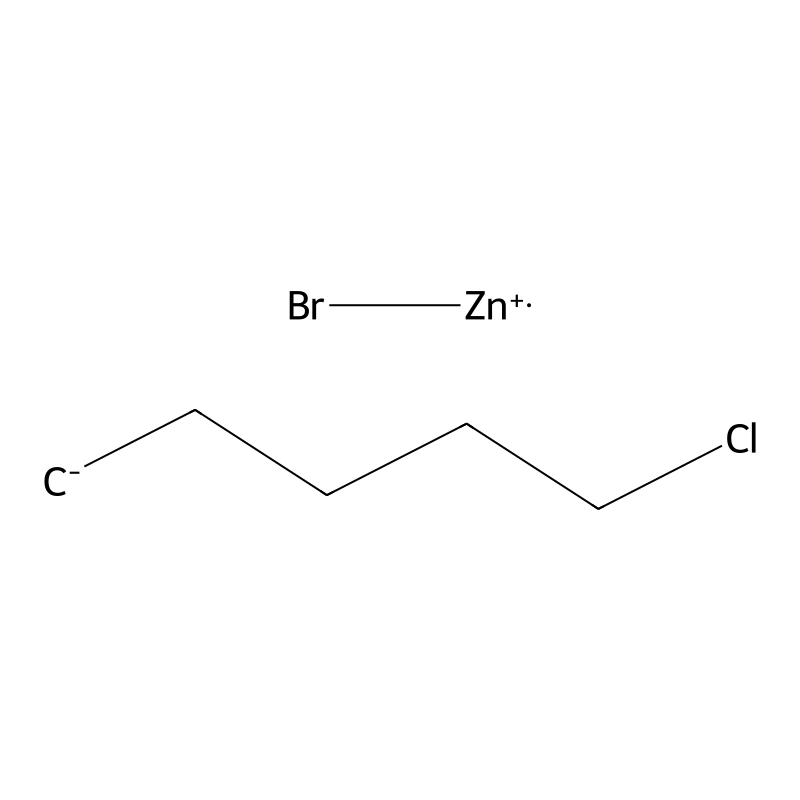

5-Chloropentylzinc bromide: is an organozinc reagent . It has a molecular weight of 250.88 and a linear formula of Cl(CH2)5ZnBr . It’s typically stored at temperatures between 2-8°C .

One potential application of 5-Chloropentylzinc bromide is in the field of proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in the synthesis of proteins for study .

Another potential application is in the creation of pharmaceutical intermediates . These are the substances produced during the synthesis of an active pharmaceutical ingredient that must undergo further molecular changes before becoming an active drug. This could potentially revolutionize drug research, fostering groundbreaking therapies for afflictions like cancer, neurological disorders, and autoimmune maladies .

Energy Storage: Zinc-Bromine Flow Batteries

Field: Energy Storage

Methods: The use of 5-Chloropentylzinc bromide in this context would likely involve its incorporation into the battery’s electrolyte solution.

High-Energy-Density Aqueous Batteries

Field: Battery Technology

Results: The developed multi-electron transfer cathode had a specific capacity of 840 Ah/L.

5-Chloropentylzinc bromide is an organozinc compound with the molecular formula and a molar mass of approximately 250.88 g/mol. This compound is characterized by the presence of a pentyl chain substituted with a chlorine atom at one end, coordinated to a zinc atom, which is further bonded to a bromine atom. It is often used in organic synthesis as a reagent for carbon-carbon bond formation due to its nucleophilic properties. The compound is typically handled in an inert atmosphere due to its reactivity and potential hazards associated with its components, particularly the halogens.

- Nucleophilic Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds. For example, it can react with carbonyl compounds to yield alcohols.

- Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as the Suzuki or Negishi reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds.

- Reactions with Carbonyl Compounds: When reacted with carbonyls, it can produce alcohols after hydrolysis.

The general reaction for the nucleophilic attack on a carbonyl compound can be represented as:

where represents the pentyl group and represents other substituents.

5-Chloropentylzinc bromide can be synthesized through several methods:

- Direct Reaction: The most common synthesis involves reacting 5-chloropentyl bromide with zinc bromide in an appropriate solvent such as tetrahydrofuran (THF). The reaction can be represented as follows:

- Grignard Reaction: Another method involves creating a Grignard reagent from 5-chloropentyl magnesium bromide followed by treatment with zinc salts.

- Transmetalation: This method involves the exchange of halogen atoms between different organozinc species and can be used to introduce the chloropentyl group onto zinc.

5-Chloropentylzinc bromide has several applications in organic synthesis:

- Synthesis of Complex Molecules: It serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

- Carbon-Carbon Bond Formation: Its ability to act as a nucleophile makes it valuable for forming carbon-carbon bonds in various synthetic pathways.

- Functionalization of Aromatic Compounds: It can be used to functionalize aromatic rings through cross-coupling reactions.

Several organozinc compounds share similarities with 5-Chloropentylzinc bromide. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromobutane | C4H9Br | Simple alkyl halide; used in similar reactions |

| 1-Pentylzinc chloride | C5H11ClZn | Lacks chlorine substitution; used for similar coupling |

| 4-Chlorobutylzinc bromide | C4H8ClZnBr | Similar structure but shorter carbon chain |

Uniqueness of 5-Chloropentylzinc Bromide

The uniqueness of 5-Chloropentylzinc bromide lies in its specific substitution pattern which allows for targeted reactivity in synthetic applications. The presence of both chlorine and bromine enhances its versatility compared to other organozinc compounds that may lack such halogen combinations or have different chain lengths.